
Methyl 4-Ethoxyphenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-ethoxyphenylacetate is a chemical compound that can be synthesized through various chemical reactions involving esterification, etherification, and carboxylation processes. It is structurally related to several compounds discussed in the provided papers, such as methyl 4-hydroxyphenylacetate and 3-ethoxy-4-ethoxycarbonylphenylacetic acid . These compounds share a phenylacetic acid backbone with different substituents that influence their physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions. For instance, the synthesis of 3-ethoxy-4-ethoxycarbonylphenylacetic acid starts from 4-methylsalicylic acid, which undergoes simultaneous esterification and etherification with diethyl sulfate, followed by carboxylation and selective hydrolysis . Similarly, methyl 4-hydroxyphenylacetate is synthesized from p-hydroxyphenylacetic acid and methanol using strong acidic cation exchange resin as a catalyst . These methods highlight the versatility of esterification and etherification reactions in synthesizing ester compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 4-ethoxyphenylacetate can be determined using various spectroscopic techniques. For example, the structure of methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate was confirmed by IR and single crystal X-ray diffraction studies . These techniques are essential for confirming the molecular structure and understanding the spatial arrangement of atoms within a molecule.
Chemical Reactions Analysis
Chemical reactions involving compounds with a phenylacetic acid backbone can lead to a variety of products. For instance, 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone can react with activated methylene compounds under acidic or basic conditions to yield 2H-pyran-2-ones . These reactions demonstrate the reactivity of the carbonyl group and the potential for creating diverse molecular structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are influenced by their molecular structure. For example, the crystal and molecular structure studies of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate reveal weak O–H...O intermolecular interactions that influence crystal packing stability . The presence of ethoxy and methoxy groups can affect the solubility, boiling point, and reactivity of the compounds. Additionally, the hyperpolarizability of methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate suggests potential applications in nonlinear optical properties .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques : Methyl 4-Ethoxyphenylacetate has been synthesized through various chemical reactions, including the Williamson etherization reaction. This reaction involves transforming 4-hydroxyphenylacetic acid using etherization reagents like ethyl bromide and diethyl sulfate, achieving yields of about 85-90% under specific conditions (Sun Na-bo, 2006).
Role in Biological Studies : This compound has been a subject of interest in studies exploring the metabolism of foreign organic compounds in animals, such as fish. One such study focused on the metabolism of 3,4-dihydroxyphenylacetic acid and observed methylation reactions in these organisms (R. Scheline, 1962).
Chemical Transformations : Methyl 4-Ethoxyphenylacetate has been utilized in studies of chemical transformations, such as the anodic methoxylation of phenylacetic acids, demonstrating its potential in understanding complex chemical processes (B. Wladislaw & H. Viertler, 1968).
Applications in Medicinal Chemistry and Pharmacology
Role in Neuropharmacology : Research into the effects of tropolone on brain chemistry highlighted the use of methyl 4-ethoxyphenylacetate derivatives in studying the formation of dopamine metabolites in the brain, offering insights into neuropharmacological processes (G. F. Murphy, D. Robinson & D. Sharman, 1969).
Biomedical Analysis : The compound has been used in high-performance liquid chromatographic methods for determining biologically important thiols, indicating its role in enhancing analytical techniques in biomedical sciences (R. Gatti, V. Cavrini, P. Roveri & S. Pinzauti, 1990).
Environmental and Industrial Applications
Environmental Biochemistry : Its derivatives have been studied in environmental biochemistry contexts, such as in the determination of catecholamine metabolites in urine, thereby contributing to environmental health research (F. Muskiet, D. C. Fremouw-Ottevangers, G. Nagel & B. G. Wolthers, 1979).
Catalysis Research : The compound has also found applications in catalysis research, particularly in the synthesis of various biochemical and pharmaceutical compounds, demonstrating its versatility in chemical synthesis (M. Kočevar, V. Kepe, A. Petrič, S. Polanc & B. Verček, 1992).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-14-10-6-4-9(5-7-10)8-11(12)13-2/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZKHCJVAWDZPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-Ethoxyphenylacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl pentanoate](/img/structure/B3008589.png)
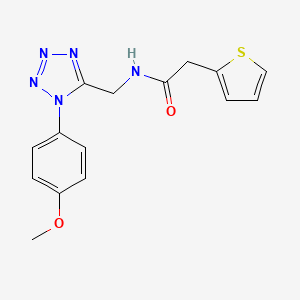

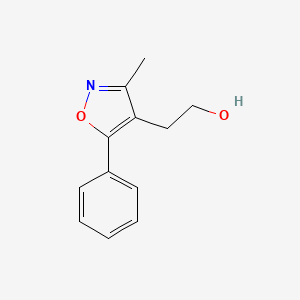
![7-Fluoro-2-(4-methylpyridin-2-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3008594.png)
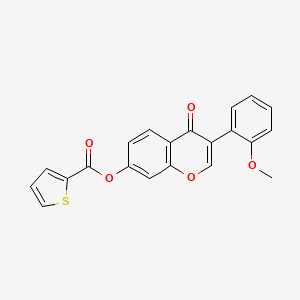

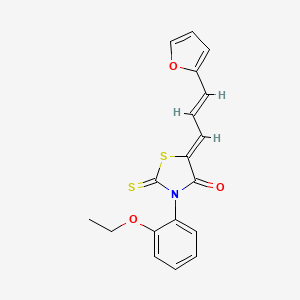
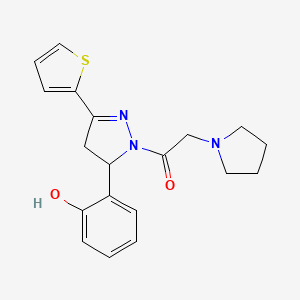
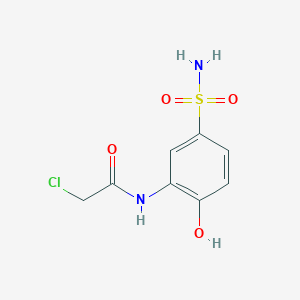
![3-[[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-1,3-dimethylazetidin-2-one](/img/structure/B3008606.png)
![Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate](/img/structure/B3008608.png)
![[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-[1-(tetrazol-1-yl)cyclohexyl]methanone;hydrochloride](/img/structure/B3008610.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B3008611.png)